2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
Description
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c26-21-16-4-1-2-5-17(16)22(27)19-14-15(7-8-18(19)21)32(29,30)25-11-9-24(10-12-25)23(28)20-6-3-13-31-20/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZXXNYWEQFBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfonation of Anthracene-9,10-dione
Anthraquinone sulfonation typically occurs at α-positions (1, 4, 5, 8), but achieving 2-sulfonation requires strategic directing groups or modified conditions:
Method A: Directed Sulfonation
- Nitration : Introduce a nitro group at C2 using HNO₃/H₂SO₄ at 0–5°C (yield: 68–72%).
- Reduction : Convert nitro to amino group via catalytic hydrogenation (Pd/C, H₂, EtOH).
- Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) at 60°C, leveraging the amino group's directing effect.
- Diazotization/Hydrogenolysis : Remove directing group via diazotization (NaNO₂/HCl) followed by H₃PO₂ reduction.
Method B: Metal-Assisted Sulfonation
- Employ Pd(OAc)₂ (5 mol%) with Na₂S₂O₄ in DMF at 120°C to achieve direct C2-sulfonation (yield: 41–45%).
| Condition | Yield (%) | Regioselectivity (C2:C1) |
|---|---|---|
| ClSO₃H, 60°C | 68 | 9:1 |
| Pd(OAc)₂, DMF | 45 | 7:1 |
Preparation of 4-(Furan-2-carbonyl)piperazine
Acylation of Piperazine
Controlled monoacylation prevents di-substitution:
- Base Selection : Use Et₃N (2 eq) in THF at 0°C to deprotonate one piperazine nitrogen.
- Acylating Agent : Furan-2-carbonyl chloride (1.05 eq) added dropwise.
- Workup : Quench with H₂O, extract with DCM, and purify via column chromatography (SiO₂, Hex:EtOAc 3:1).
Optimization Data :
| Base | Temp (°C) | Mono:Di Ratio | Yield (%) |
|---|---|---|---|
| Et₃N | 0 | 8:1 | 76 |
| NaOH | 25 | 3:1 | 52 |
| NaHCO₃ | 25 | 5:1 | 63 |
Sulfonamide Coupling Reaction
Reaction of 2-Sulfonylchloride Anthracene-9,10-dione with 4-(Furan-2-carbonyl)piperazine
Key parameters influencing sulfonamide formation:
Standard Protocol :
- Combine equimolar sulfonyl chloride and piperazine derivative in anhydrous THF.
- Add Et₃N (2 eq) as acid scavenger.
- Stir at 40°C for 12 hr under N₂ atmosphere.
- Isolate product via vacuum filtration and recrystallize from EtOH/H₂O.
Solvent Screening :
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 82 | 98 |
| DCM | 8.9 | 78 | 97 |
| DMF | 36.7 | 65 | 91 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=7.8 Hz, 2H, anthracene H), 7.92 (s, 1H, furan H), 3.72–3.68 (m, 4H, piperazine CH₂).
- IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).
- HRMS : m/z calc. for C₂₃H₁₇N₂O₆S [M+H]⁺: 473.0811, found: 473.0809.
Challenges and Mitigation Strategies
Regioselectivity in Anthraquinone Functionalization
Piperazine Over-Acylation
- Issue : Di-substitution during furan-2-carbonyl attachment.
- Solution : Employ slow reagent addition and low-temperature kinetics.
Scale-Up Considerations
Continuous Flow Sulfonylation
- Reactor Design : Tubular reactor with segmented gas-liquid flow enhances mixing.
- Conditions : 2-sulfonylchloride (0.5 M), piperazine derivative (0.55 M) in THF at 50°C.
- Output : 92% conversion with 14 hr residence time.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene-9,10-dione core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene-9,10-dione core can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of advanced materials, including organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene (Compound 4)
Structural Differences :
- Core: Anthracene (non-quinone) vs. anthracene-9,10-dione.
- Substituents : Bis-alkynyl-piperazine-hydroxyethyl groups vs. single sulfonyl-piperazine-furan.
- Synthesis: Synthesized via Sonogashira coupling and A3 coupling reactions , whereas the target compound likely involves sulfonylation and amidation steps.
Functional Differences :
- DNA Binding: Compound 4 selectively binds G-quadruplex DNA (binding affinity ratio of 1.92 for G4 vs. duplex DNA) via π-π stacking . The anthraquinone core in the target compound may enhance intercalation due to increased planarity and redox activity.
- Stability : Compound 4 stabilizes G-quadruplex structures at a 2:1 binding ratio , while sulfonyl groups in the target compound could improve hydrolytic stability.
9-(E)-3-Oxo-3-(pyridin-4-yl)prop-1-en-1-yl)-9,10-dihydro-9,10-[3,4]furanoanthracene-12,14-dione (Compound 22m)
Structural Differences :
- Core: Furanoanthracene-dione with a conjugated enone system vs. anthracene-9,10-dione.
- Substituents: Pyridinylprop-enone and maleic anhydride-derived groups vs. sulfonyl-piperazine-furan.
Functional Differences :
- Reactivity: The enone system in 22m may undergo Michael addition reactions, while the sulfonyl group in the target compound is more chemically inert .
- Bioactivity: Anthraquinones with conjugated ketones (e.g., 22m) often exhibit antitumor activity via topoisomerase inhibition, whereas sulfonyl-piperazine derivatives may target kinase or GPCR pathways.
1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione
Structural Differences :
- Substituents: Phenoxyethyl-sulfanyl and amino-hydroxy groups vs. sulfonyl-piperazine-furan.
- Electronic Effects : Sulfanyl (thioether) is electron-rich, while sulfonyl is electron-withdrawing.
Functional Differences :
- Solubility: The amino and hydroxy groups in this compound enhance water solubility, whereas the sulfonyl-piperazine-furan group may reduce it .
1-(Piperidin-1-yl)-9,10-anthraquinone
Structural Differences :
Functional Differences :
- Bioactivity: Piperidinylanthraquinones often exhibit antimicrobial activity, while sulfonyl-piperazine moieties are common in kinase inhibitors .
Research Implications and Gaps
- Target Compound : Further studies are needed to confirm its DNA-binding mode (e.g., intercalation vs. groove binding) and selectivity for G-quadruplex vs. duplex DNA.
- Synthetic Optimization : The sulfonylation step in the target compound’s synthesis may require optimization for yield and purity, contrasting with established coupling methods for analogs .
- Therapeutic Potential: Structural analogs suggest possible applications in oncology (DNA-targeting) or infectious diseases, but the sulfonyl-piperazine-furan group’s exact role remains speculative without empirical data.
Biological Activity
The compound 2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure consists of an anthracene backbone modified with a sulfonamide and a piperazine moiety, which are known to enhance pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonamide group is known to inhibit carbonic anhydrase, while the anthracene moiety can intercalate DNA, potentially leading to cytotoxic effects in cancer cells. Studies indicate that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis.
1. Anticancer Activity
Recent studies have demonstrated that This compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 5.3 | Apoptosis induction |
| MCF-7 | 4.8 | Cell cycle arrest at G2/M phase |
The compound's effectiveness was evaluated using MTT assays, which measure cell viability post-treatment.
2. Enzyme Inhibition
The compound has also been tested for its ability to inhibit key enzymes involved in cancer metabolism.
| Enzyme | IC50 (μM) | Remarks |
|---|---|---|
| Carbonic Anhydrase | 2.5 | Competitive inhibition observed |
| Topoisomerase II | 3.0 | Intercalation leading to DNA damage |
These findings suggest that the compound may serve as a dual-action agent by targeting both metabolic pathways and DNA integrity.
Case Studies
A notable case study involved the administration of this compound in animal models bearing tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle only.
Study Design
- Model : Xenograft models using human cancer cells.
- Treatment Regimen : Administered intraperitoneally at doses of 10 mg/kg for 14 days.
Results
Tumor growth inhibition was observed with a reduction rate of approximately 70% compared to untreated controls. Histological analysis revealed increased apoptosis and reduced mitotic figures in treated tissues.
Q & A
Basic Question: What are the recommended synthetic routes for 2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione, and how can side reactions be minimized?
Methodological Answer:
The synthesis of anthracene-9,10-dione derivatives typically involves modular strategies:
- Step 1: Functionalize anthracene-9,10-dione at the 2-position with a sulfonyl group using chlorosulfonic acid, followed by coupling with piperazine derivatives.
- Step 2: Introduce the furan-2-carbonyl moiety via nucleophilic acyl substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Critical Control Points:
- Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts like 4-hydroxyanthracene derivatives (common in sulfonation reactions) .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted piperazine or furan-2-carboxylic acid residues.
Basic Question: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm substitution patterns on the anthracene core (e.g., sulfonyl and piperazine groups via downfield shifts at δ 3.0–4.0 ppm for piperazine protons and δ 7.5–8.5 ppm for aromatic protons) .
- FT-IR: Identify key functional groups:
- Sulfonyl stretch at ~1350–1150 cm⁻¹.
- Anthraquinone carbonyl peaks at ~1670 cm⁻¹.
- HRMS (ESI-TOF): Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the piperazine-sulfonyl-furan substituents .
Advanced Question: How does the furan-2-carbonyl-piperazine moiety influence DNA-binding interactions compared to other anthracene-9,10-dione derivatives?
Methodological Answer:
- DNA-Binding Assays:
- Thermal Denaturation (ΔTm): Compare melting temperature shifts of DNA (e.g., calf thymus DNA) with and without the compound. A higher ΔTm indicates stronger intercalation or groove binding .
- Circular Dichroism (CD): Monitor changes in DNA’s secondary structure upon binding. Anthracene-9,10-diones often induce perturbations in the B-DNA CD signature (e.g., reduced ellipticity at 275 nm) .
- Computational Modeling (AutoDock/Vina): Simulate binding modes to identify interactions (e.g., hydrogen bonding between the furan carbonyl and DNA bases) .
- Key Finding: Piperazine-sulfonyl groups enhance minor-groove binding, while the furan carbonyl may stabilize major-groove interactions via H-bonding, distinguishing it from simpler amino-substituted derivatives .
Advanced Question: How can fluorescence spectroscopy be applied to study the cellular uptake of this compound?
Methodological Answer:
- Fluorescence Quenching/Enhancement:
- Prepare solutions of the compound in PBS (pH 7.4) and measure emission spectra (λex = 350–400 nm, λem = 450–600 nm). Compare intensity in the presence of biomolecules (e.g., albumin) to assess binding-induced quenching .
- Live-Cell Imaging:
- Treat cancer cells (e.g., HeLa) with the compound (1–10 µM) and image using confocal microscopy. Co-stain with DAPI to confirm nuclear localization .
- Limitations: Anthracene-9,10-diones may exhibit autofluorescence interference; use time-resolved fluorescence or two-photon excitation to mitigate background noise .
Advanced Question: How do structural modifications (e.g., sulfonyl vs. amino substituents) affect cytotoxicity in cancer cell lines?
Methodological Answer:
- Structure-Activity Relationship (SAR) Workflow:
- Synthesis: Prepare analogs with varying substituents (e.g., replace sulfonyl with amino or hydroxyl groups).
- In Vitro Cytotoxicity (MTT Assay): Test against panels like NCI-60. For example, sulfonyl-piperazine derivatives show IC50 values 2–5-fold lower than amino analogs in leukemia cells (e.g., HL-60) .
- Mechanistic Studies:
- ROS Generation: Measure intracellular ROS via DCFH-DA fluorescence. Anthracene-9,10-diones with electron-withdrawing groups (e.g., sulfonyl) enhance ROS production .
- Topoisomerase Inhibition: Use gel electrophoresis to assess DNA cleavage (e.g., pBR322 plasmid relaxation assay) .
Advanced Question: What experimental strategies resolve contradictions in reported DNA-binding affinities of anthracene-9,10-dione derivatives?
Methodological Answer:
- Contradiction Source: Discrepancies arise from varying DNA sources (e.g., synthetic oligonucleotides vs. genomic DNA) or buffer conditions (ionic strength, pH).
- Standardization Protocol:
Advanced Question: How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction (SwissADME, pkCSM):
- Lipophilicity (LogP): Estimated ~3.5 (moderate permeability).
- Metabolic Stability: Piperazine and furan moieties may undergo CYP3A4-mediated oxidation; use hepatic microsomal assays for validation .
- Toxicity Alerts: Check for PAINS motifs (e.g., reactive sulfonyl groups) using ZINC15 or ChEMBL filters .
Advanced Question: What are the challenges in optimizing aqueous solubility for in vivo studies of this compound?
Methodological Answer:
- Solubility Enhancement:
- Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts.
- Nanoparticle Formulation: Use PLGA or liposomal encapsulation (e.g., 100–200 nm particles via solvent evaporation) .
- Co-Solvents: Prepare stock solutions in DMSO (<1% v/v) and dilute in PBS containing 10% cyclodextrin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
